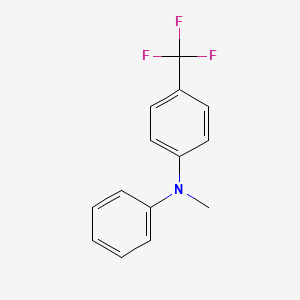
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile is an organic compound that features a pyridine ring substituted with a tert-butylsulfanyl group, a chlorine atom, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile typically involves the introduction of the tert-butylsulfanyl group to a chloropyridine derivative. One common method involves the reaction of 5-chloropyridine-4-carbonitrile with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include primary amines and other reduced derivatives.
科学研究应用
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems and molecular interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The carbonitrile group can participate in hydrogen bonding or other interactions with the target site, contributing to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(tert-Butylsulfanyl)-5-chloropyridine-4-carbonitrile: Unique due to the combination of tert-butylsulfanyl, chlorine, and carbonitrile groups.
3-(tert-Butylsulfanyl)-5-bromopyridine-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
3-(tert-Butylsulfanyl)-5-fluoropyridine-4-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.
3-(tert-Butylsulfanyl)-5-iodopyridine-4-carbonitrile: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The presence of the tert-butylsulfanyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability. The chlorine atom provides a site for further functionalization through substitution reactions, while the carbonitrile group offers additional reactivity and binding interactions. These features make the compound versatile for various applications in research and industry.
属性
CAS 编号 |
183679-37-0 |
|---|---|
分子式 |
C10H11ClN2S |
分子量 |
226.73 g/mol |
IUPAC 名称 |
3-tert-butylsulfanyl-5-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C10H11ClN2S/c1-10(2,3)14-9-6-13-5-8(11)7(9)4-12/h5-6H,1-3H3 |
InChI 键 |
KFMWDZYYOBGSTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1=CN=CC(=C1C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
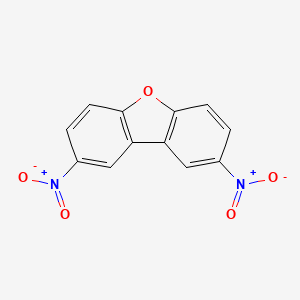
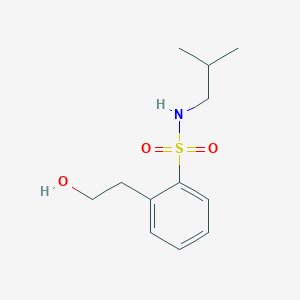
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)
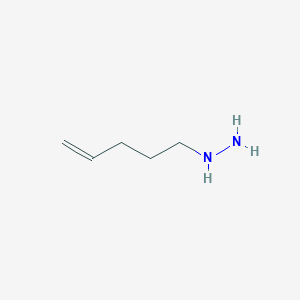
![N-[2-(Ethenyloxy)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12551636.png)
![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
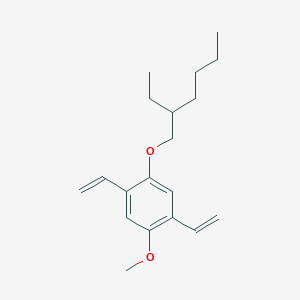
![Dimethyl [5-(propylsulfanyl)pentyl]propanedioate](/img/structure/B12551655.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
